molecular formula C20H19N3O B2760752 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 882223-40-7

3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2760752
CAS No.: 882223-40-7
M. Wt: 317.392
InChI Key: SPKIWXMFZZHSIA-UHFFFAOYSA-N
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Description

3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyrazole ring substituted with a phenyl group and an isobutoxyphenyl group, along with a nitrile functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves multistep organic reactions. One common method starts with the preparation of 4-isobutoxybenzaldehyde, which undergoes a condensation reaction with phenylhydrazine to form the corresponding hydrazone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the nitrile group or other substituents.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are often used under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties

Biological Activity

3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring with substituents that include a phenyl group and an isobutoxyphenyl group, along with a nitrile functional group. The general synthetic route typically involves:

  • Preparation of 4-isobutoxybenzaldehyde : This is achieved through various organic reactions.
  • Condensation with phenylhydrazine : The aldehyde undergoes condensation to form the corresponding hydrazone.
  • Cyclization : Further reactions lead to the formation of the pyrazole ring and the introduction of the nitrile group.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that certain pyrazole compounds inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For example, they may disrupt angiogenesis, which is crucial for tumor development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation and pain signaling pathways. This inhibition can lead to reduced inflammation and pain relief, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, altering cellular signaling cascades that lead to its biological effects.

Research Findings

Several studies have documented the biological activities of this compound:

  • In Vitro Studies : Laboratory tests have shown that this pyrazole derivative can significantly reduce the viability of various cancer cell lines, indicating its potential as an anticancer agent.
  • In Vivo Studies : Animal models have demonstrated promising results where treatment with this compound led to reduced tumor sizes and improved survival rates compared to control groups .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameBiological ActivityMechanism of Action
FebuxostatXanthine oxidase inhibitorReduces uric acid levels
Y-700AntioxidantScavenges free radicals
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileAnticancerInduces apoptosis in cancer cells

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives in treating specific cancer types. The results indicated that modifications in the substituent groups significantly affected their potency against cancer cells. The study concluded that further optimization could enhance their therapeutic efficacy .

Properties

IUPAC Name

3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-15(2)14-24-19-10-8-16(9-11-19)20-17(12-21)13-23(22-20)18-6-4-3-5-7-18/h3-11,13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKIWXMFZZHSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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